![molecular formula C12H10Cl2N2O3 B449569 5-[(2,4-Dichlorophenoxy)methyl]-2-furohydrazide CAS No. 364626-01-7](/img/structure/B449569.png)
5-[(2,4-Dichlorophenoxy)methyl]-2-furohydrazide
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Overview
Description
5-[(2,4-Dichlorophenoxy)methyl]-2-furohydrazide is a chemical compound with the molecular formula C₁₂H₁₀Cl₂N₂O₃ and a molecular weight of 301.13 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes a furohydrazide group attached to a dichlorophenoxy moiety .
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as 2,4-dichlorophenoxyacetic acid, are known to act as systemic herbicides .
Mode of Action
Based on its structural similarity to 2,4-dichlorophenoxyacetic acid, it may also act as a systemic herbicide that kills most broadleaf weeds by causing uncontrolled growth .
Result of Action
Similar compounds have been shown to cause uncontrolled growth in broadleaf weeds, leading to their death .
Preparation Methods
The synthesis of 5-[(2,4-Dichlorophenoxy)methyl]-2-furohydrazide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with furohydrazide under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
5-[(2,4-Dichlorophenoxy)methyl]-2-furohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
5-[(2,4-Dichlorophenoxy)methyl]-2-furohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a building block for more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development, is ongoing.
Industry: It is employed in the development of new materials and chemical processes
Comparison with Similar Compounds
5-[(2,4-Dichlorophenoxy)methyl]-2-furohydrazide can be compared with other similar compounds, such as:
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar dichlorophenoxy group but different functional groups.
5-Chloro-2-(2,4-dichlorophenoxy)phenol: Another compound with a dichlorophenoxy moiety, used as a bacteriostat and preservative.
2-(2,4-Dichlorophenoxy)-5-(pyridin-2-ylmethyl)phenol: A compound with similar structural features but different applications.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.
Biological Activity
5-[(2,4-Dichlorophenoxy)methyl]-2-furohydrazide is a compound of interest due to its potential biological activities, particularly in agricultural and medicinal contexts. This article provides an in-depth examination of its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.
Chemical Structure and Properties
This compound is derived from the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D). The compound features a furohydrazide moiety that may influence its biological interactions. Understanding the structure is crucial for predicting its activity and potential applications.
The biological activity of this compound can be linked to the mechanisms by which 2,4-D exerts its effects:
- Auxin Mimicry : Like 2,4-D, this compound may mimic auxin (a plant hormone) leading to uncontrolled growth in susceptible plants. This results in symptoms such as leaf curling and stem elongation.
- Toxicity Pathways : The compound could potentially disrupt cellular processes through oxidative stress or interference with metabolic pathways.
Antimicrobial Activity
Research indicates that compounds related to 2,4-D exhibit antimicrobial properties. For instance, studies have shown that derivatives can inhibit bacterial growth by disrupting cell wall synthesis or function.
Herbicidal Activity
This compound likely retains herbicidal properties similar to those of 2,4-D. It acts as a systemic herbicide affecting broadleaf weeds while being less harmful to grasses.
Toxicological Profile
The toxicity of this compound is an essential consideration:
Toxicity Parameter | Value |
---|---|
Acute Oral LD50 | Up to 50 mg/kg |
Inhalation LC50 | ≤0.05 mg/L |
Chronic Effects | Potential endocrine disruption |
Case Studies
- Acute Poisoning Case : A case study documented severe poisoning from 2,4-D ingestion where the patient exhibited symptoms such as muscle spasms and respiratory failure. Although specific data on this compound was not available, the similarities in chemical structure suggest comparable risks .
- Environmental Impact Study : Research on the degradation of 2,4-D in agricultural soils indicated that it follows first-order kinetics with a half-life of approximately 4.6 days. This rapid degradation suggests that compounds like this compound may also degrade quickly in environmental settings .
Research Findings
A meta-analysis of various studies highlights the following findings regarding the biological activity of related compounds:
- Endocrine Disruption : Exposure to compounds like 2,4-D has been linked to alterations in thyroid function and reproductive health in animal models .
- Hematological Effects : Repeated exposure has shown significant impacts on blood parameters such as decreased erythrocyte counts and hematocrit levels .
Properties
IUPAC Name |
5-[(2,4-dichlorophenoxy)methyl]furan-2-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O3/c13-7-1-3-10(9(14)5-7)18-6-8-2-4-11(19-8)12(17)16-15/h1-5H,6,15H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDEDMIFFOPJQDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC2=CC=C(O2)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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